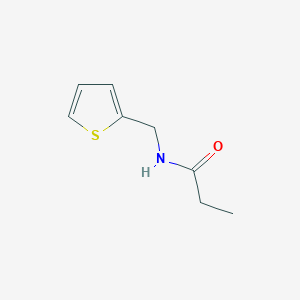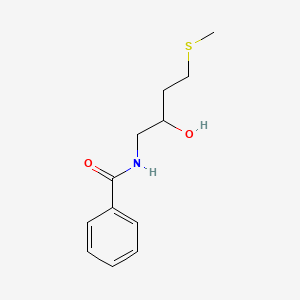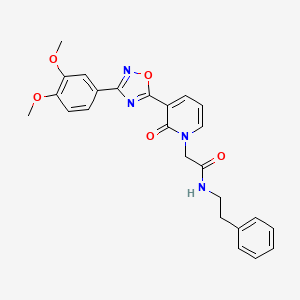
3-(1-(6-methylnicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. Their synthesis and study have been a significant area of interest in medicinal chemistry due to their pharmacological potential.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions, condensation, and functional group transformations. For example, novel synthetic routes have been explored for creating benzimidazo[2,1-b]quinazolin-1(1H)-ones through piperidine-catalyzed reactions in aqueous media, showcasing the versatility in synthesizing quinazolinone scaffolds (Chen et al., 2016).
Molecular Structure Analysis
The molecular and crystal structures of quinazolinone derivatives can be characterized using techniques like X-ray crystallography. For instance, studies have detailed the crystal structure of quinazolinone compounds, providing insights into their molecular geometry and intermolecular interactions, essential for understanding their chemical reactivity and biological activity (Geesi et al., 2020).
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on quinazolinone derivatives, including structures similar to the mentioned compound, has shown promising antimicrobial and antifungal properties. For example, novel piperazinyl-quinazoline-4-one analogs were synthesized and evaluated for their in vitro antitubercular, antibacterial, and antifungal activity, with some compounds exhibiting excellent antitubercular activity against Mycobacterium tuberculosis H37Rv (Myangar et al., 2012). Similarly, other studies have synthesized quinazolinone derivatives that showed significant antimicrobial activities against various bacteria and fungi (Vidule, 2011).
Insecticidal Efficacy
Quinazolinone derivatives have also been investigated for their insecticidal efficacy. A study involving the synthesis of novel bis quinazolin-4(3H)-one derivatives and their insecticidal activity demonstrated the potential of these compounds in controlling pest populations (El-Shahawi et al., 2016).
Antioxidant Properties
The antioxidant capabilities of quinazolinone derivatives have been explored, with some compounds showing excellent scavenging capacity against radicals. For instance, synthesized quinazolin derivatives were characterized and evaluated for their potential as antioxidants, demonstrating encouraging results compared to common antioxidants like ascorbic acid (Al-azawi, 2016).
Cytotoxic Activities
Regarding cytotoxic activities, several quinazolinone derivatives have been synthesized and evaluated for their effectiveness against various cancer cell lines. Research in this area has revealed compounds with significant cytotoxicity, offering potential pathways for the development of new anticancer therapies (Cao et al., 2009).
properties
IUPAC Name |
3-[1-(6-methylpyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-8-9-15(11-21-14)19(25)23-10-4-5-16(12-23)24-13-22-18-7-3-2-6-17(18)20(24)26/h2-3,6-9,11,13,16H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVDTSHWTPTLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2497305.png)
![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)


![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)


![4-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2497317.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)
![5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester](/img/structure/B2497321.png)

![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)
![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)